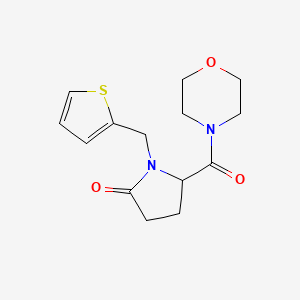

5-(Morpholinocarbonyl)-1-(2-thienylmethyl)-2-pyrrolidinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(Morpholinocarbonyl)-1-(2-thienylmethyl)-2-pyrrolidinone, also known as MCTP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MCTP is a heterocyclic compound that contains a pyrrolidinone ring, a thiophene ring, and a morpholine ring.

Aplicaciones Científicas De Investigación

Antimicrobial Activities

The compound 5-(Morpholinocarbonyl)-1-(2-thienylmethyl)-2-pyrrolidinone, as part of a broader class of compounds, has shown significant potential in antimicrobial applications. In a study by Kocabalkanlı, Ateş, and Ötük (2001), derivatives of thiazolidinones, which are structurally related to the compound , exhibited notable antibacterial activities against a range of pathogens including Staphylococcus aureus and Shigella flexneri, as well as antifungal activity against Candida albicans. These findings suggest the utility of such compounds in developing new antimicrobial agents (Kocabalkanlı, Ateş, & Ötük, 2001).

Chemical Synthesis and Reactivity

The compound's structural framework, specifically the thienyl and pyrrolidinone components, is pivotal in various chemical syntheses and reactions. Yamagata, Takaki, Ohkubo, and Yamazaki (1993) demonstrated the versatility of related structures in producing stable dihydrothiophenium derivatives through reactions with bis-(ethoxycarbonyl)carbenoid, leading to a range of thiophenedicarboxylates and thiophenecarboxylates. Such reactions underscore the compound's potential in synthetic organic chemistry, particularly in the synthesis of heterocyclic compounds with diverse applications (Yamagata, Takaki, Ohkubo, & Yamazaki, 1993).

Catalytic Applications

The structure related to 5-(Morpholinocarbonyl)-1-(2-thienylmethyl)-2-pyrrolidinone has been explored in catalysis, as evidenced by Zhang et al. (2015), who discovered a cobalt-catalyzed method for synthesizing pyrrolidinones from aliphatic amides and terminal alkynes. This method, leveraging C-H bond functionalization, highlights the potential of incorporating morpholinocarbonyl and pyrrolidinone moieties into catalytic systems for synthesizing valuable cyclic compounds (Zhang et al., 2015).

Electrochemical and Electrochromic Properties

Compounds incorporating thienyl and pyrrolidinone units have been studied for their electrochemical and electrochromic properties. Hwang, Son, and Shim (2010) investigated derivatives of pyrrole that include thienyl moieties, revealing that these compounds exhibit significant electroactivity and robust electrochromic behavior. Such properties suggest the potential of 5-(Morpholinocarbonyl)-1-(2-thienylmethyl)-2-pyrrolidinone in developing materials for electrochromic devices and other applications requiring electrochemical stability and responsiveness (Hwang, Son, & Shim, 2010).

Propiedades

IUPAC Name |

5-(morpholine-4-carbonyl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3S/c17-13-4-3-12(14(18)15-5-7-19-8-6-15)16(13)10-11-2-1-9-20-11/h1-2,9,12H,3-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMQMNMJKFYPDQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1C(=O)N2CCOCC2)CC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>44.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24821132 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5-(Morpholinocarbonyl)-1-(2-thienylmethyl)-2-pyrrolidinone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1-(4-bromobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2829941.png)

![2-[[3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B2829942.png)

![6-methyl-N-[5-(2-methylbenzyl)-1,3-thiazol-2-yl]pyridin-2-amine](/img/structure/B2829943.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2829946.png)

![1-[3-(Dimethylamino)-2-hydroxypropyl]cyclobutane-1-carbonitrile;hydrochloride](/img/structure/B2829947.png)

![1,3,7-Trimethyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2829951.png)

![N-(4-methoxyphenethyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2829952.png)

![7-(3,4-dimethylphenyl)-2-phenethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2829954.png)